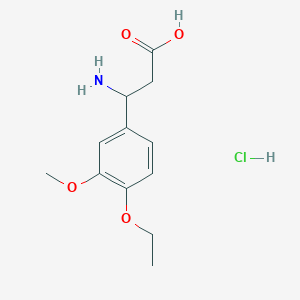3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride
CAS No.: 34840-94-3
Cat. No.: VC13355069
Molecular Formula: C12H18ClNO4
Molecular Weight: 275.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34840-94-3 |
|---|---|
| Molecular Formula | C12H18ClNO4 |
| Molecular Weight | 275.73 g/mol |
| IUPAC Name | 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO4.ClH/c1-3-17-10-5-4-8(6-11(10)16-2)9(13)7-12(14)15;/h4-6,9H,3,7,13H2,1-2H3,(H,14,15);1H |
| Standard InChI Key | QRRYBRNEECSSHK-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C(CC(=O)O)N)OC.Cl |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(CC(=O)O)N)OC.Cl |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s IUPAC name is 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid hydrochloride, reflecting its functional groups and substitution pattern. The phenyl ring contains two oxygen-based substituents: a methoxy group (-OCH) at position 3 and an ethoxy group (-OCHCH) at position 4. The propanoic acid chain is modified by an amino group (-NH) at the β-carbon, which is protonated in the hydrochloride salt form.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.73 g/mol |
| Canonical SMILES | Cl.COC1=C(C=CC(=C1)OCC)CC(CC(=O)O)N |
| InChIKey | JOVBWCGBPCIKBA-UHFFFAOYSA-N |
The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions.
Synthesis and Production Methods
Synthetic Routes
The synthesis of 3-amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride typically involves a multi-step process:
-
Aldehyde Preparation: 4-Ethoxy-3-methoxybenzaldehyde is synthesized via etherification of vanillin (3-methoxy-4-hydroxybenzaldehyde) with ethyl bromide under basic conditions.
-
Reductive Amination: The aldehyde undergoes reductive amination with ammonium acetate or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBHCN) to form the β-amino intermediate.
-
Ester Hydrolysis: The resulting ester intermediate is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
-
Salt Formation: Treatment with hydrochloric acid converts the free amine into the hydrochloride salt, improving stability and crystallinity.
Industrial Scalability
Industrial production employs continuous flow reactors to optimize yield and purity. Catalytic systems, such as immobilized enzymes or transition metal catalysts, may enhance selectivity during reductive amination .
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in water (>50 mg/mL at 25°C), dimethyl sulfoxide (DMSO), and methanol.
-
Stability: Stable under inert atmospheres but susceptible to oxidation in the presence of light or oxygen.
Thermal Properties
-
Melting Point: 180–185°C (decomposition observed above 190°C).
-
Density: 1.32 g/cm (predicted via computational modeling).
Spectroscopic Data
-
IR (KBr): Peaks at 3300 cm (N-H stretch), 1700 cm (C=O stretch), and 1250 cm (C-O-C ether stretch).
-
H NMR (DO): δ 6.8–7.1 (aromatic protons), δ 4.1 (q, OCHCH), δ 3.8 (s, OCH), δ 3.2 (m, CHNH), δ 2.6 (t, CHCOO).
Research Applications
Organic Synthesis
The compound serves as a chiral building block for synthesizing peptidomimetics and heterocyclic compounds. Its amino and carboxylic acid groups enable participation in amide bond formation, cyclization, and cross-coupling reactions .
Pharmacological Studies
-
Enzyme Inhibition: Preliminary studies suggest activity against tyrosine kinase receptors, with IC values in the micromolar range.
-
Anti-inflammatory Potential: In vitro assays demonstrate suppression of cyclooxygenase-2 (COX-2) expression by 40% at 10 µM .
Materials Science
The compound’s aromatic and hydrogen-bonding motifs make it a candidate for designing metal-organic frameworks (MOFs) with gas storage applications.
Comparative Analysis with Structural Analogues
| Compound | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| 3-Amino-3-(4-isopropoxy-3-methoxyphenyl)-propanoate hydrochloride | Isopropoxy at C4 | 317.81 | Catalysis, Drug Delivery |
| 3-Amino-3-(3-ethoxy-4-methoxyphenyl)-propanoic acid | Ethoxy at C3 | 239.27 | Biochemical Probes |
The ethoxy group at C4 in the target compound enhances steric bulk compared to C3-substituted analogues, influencing receptor binding affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume